1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one
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Overview
Description
1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one is a complex organic compound featuring a 1,2,4-oxadiazole ring, a pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Pyridine ring attachment: The oxadiazole intermediate is then coupled with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Piperazine incorporation: The pyridine-oxadiazole intermediate is reacted with piperazine, typically under nucleophilic substitution conditions.
Final functionalization: The propanone group is introduced through acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperazine ring or the methyl group on the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the propanone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Products may include N-oxides or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products vary widely depending on the substituents introduced.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in drug discovery, particularly as a scaffold for designing inhibitors or modulators of biological targets.
- Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry:
- May be used in the development of new materials with specific electronic or photonic properties.
- Potential applications in agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can enhance solubility and bioavailability.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate enzymes involved in metabolic pathways.
Receptors: Can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethan-1-one: Similar structure but with an ethanone group instead of propanone.
1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one: Similar structure but with a butanone group instead of propanone.
Uniqueness:
- The specific combination of the oxadiazole, pyridine, and piperazine rings in 1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one provides unique chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-3-14(21)20-8-6-19(7-9-20)13-5-4-12(10-16-13)15-17-11(2)22-18-15/h4-5,10H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNPCYHGFGNPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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